molecular formula C10H11N3O3 B563862 N'-Nitrosonornicotine-5-carboxylic Acid CAS No. 1076199-27-3

N'-Nitrosonornicotine-5-carboxylic Acid

Cat. No.: B563862
CAS No.: 1076199-27-3
M. Wt: 221.216
InChI Key: LHWMJVSDDYACRF-UHFFFAOYSA-N
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Description

N’-Nitrosonornicotine-5-carboxylic Acid is a derivative of nicotine, a well-known alkaloid found in tobacco. This compound is part of the nitrosamine family, which are known for their potential carcinogenic properties. The molecular formula of N’-Nitrosonornicotine-5-carboxylic Acid is C10H11N3O3, and it has a molecular weight of 221.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Nitrosonornicotine-5-carboxylic Acid typically involves the nitrosation of nornicotine, which is a demethylated derivative of nicotine. The reaction conditions often require an acidic environment to facilitate the nitrosation process. Common reagents used in this synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods

Industrial production methods for N’-Nitrosonornicotine-5-carboxylic Acid are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of nitrosation and the use of large-scale chemical reactors would apply if industrial production were necessary.

Chemical Reactions Analysis

Types of Reactions

N’-Nitrosonornicotine-5-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

N’-Nitrosonornicotine-5-carboxylic Acid is primarily used in scientific research due to its potential carcinogenic properties. It is studied extensively in the fields of:

    Chemistry: As a model compound for studying nitrosation reactions and nitrosamine chemistry.

    Biology: To understand its effects on cellular processes and its role in carcinogenesis.

    Medicine: For its potential implications in tobacco-related cancers and as a biomarker for exposure to nitrosamines.

    Industry: Limited use, mainly in research and development settings.

Mechanism of Action

The mechanism of action of N’-Nitrosonornicotine-5-carboxylic Acid involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA bases, and the pathways involved include alpha-hydroxylation and subsequent formation of DNA adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Nitrosonornicotine-5-carboxylic Acid is unique due to its specific structure, which includes both a nitroso group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrosamines like NNN and NPIP .

Properties

IUPAC Name

5-(1-nitrosopyrrolidin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-13(9)12-16/h4-6,9H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWMJVSDDYACRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209006
Record name 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-27-3
Record name 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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